1,3-Difluoro-5-isopropoxybenzene
Overview
Description
1,3-Difluoro-5-isopropoxybenzene is a chemical compound with the molecular formula C9H10F2O and a molecular weight of 172.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10F2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3
. This code provides a detailed description of the molecule’s structure, indicating that it contains nine carbon atoms, ten hydrogen atoms, two fluorine atoms, and one oxygen atom. The predicted boiling point is 159.4±20.0 °C and the predicted density is 1.109±0.06 g/cm3 .
Scientific Research Applications
End-Quenching in Polymer Synthesis
1,3-Difluoro-5-isopropoxybenzene and similar alkoxybenzenes have been used in the end-quenching of polyisobutylene polymerizations. This process involves terminating the polymer chain growth, allowing for the production of polymers with specific chain lengths and functional end groups (Morgan, Martínez-Castro, & Storey, 2010).
Electrochemical Fluorination
In electrochemistry, derivatives of this compound have been studied for the fluorination of aromatic compounds. This research is important for developing new methods of synthesizing fluorinated organic compounds, which are valuable in various industrial applications (Momota, Kato, Morita, & Matsuda, 1994).
Biodegradation Studies
Research on the biodegradation of difluorobenzenes, to which this compound is structurally related, has been conducted. This is significant in understanding how these compounds break down in the environment, particularly regarding their use in pharmaceuticals and agriculture (Moreira, Amorim, Carvalho, & Castro, 2009).
Coordination Chemistry
Studies have also been conducted on the coordination chemistry of fluorocarbons, including derivatives similar to this compound. This research is critical for the development of new materials and catalysts (Plenio, Hermann, & Diodone, 1997).
Electron Transfer and Quantum Interference
Research has also explored the electron transfer properties of compounds structurally related to this compound. This has implications for the development of electronic materials and understanding of molecular electronics (Patoux, Coudret, Launay, Joachim, & Gourdon, 1997).
Safety and Hazards
The safety information for 1,3-Difluoro-5-isopropoxybenzene includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
1,3-difluoro-5-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJBBOZQUNQHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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